6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde
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Overview
Description
6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a bromine atom at the 6th position and a p-tolyl group at the 2nd position. It is widely used in medicinal chemistry due to its potential biological activities and serves as a valuable intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
The synthesis of 6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with p-tolualdehyde, followed by bromination at the 6th position. The reaction conditions typically include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol.
Scientific Research Applications
6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its potential biological activities.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s bromine atom and aldehyde group play crucial roles in its binding affinity and specificity. Additionally, the p-tolyl group contributes to the compound’s overall hydrophobicity, enhancing its interaction with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde can be compared with other similar compounds, such as:
2-p-Tolyl-imidazo[1,2-a]pyridine: Lacks the bromine atom and aldehyde group, resulting in different chemical reactivity and biological activity.
6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde:
Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: Features an ester group and a phenylthio substituent, which significantly alter its reactivity and biological profile.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-2-4-11(5-3-10)15-13(9-19)18-8-12(16)6-7-14(18)17-15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKFIYZWANAHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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